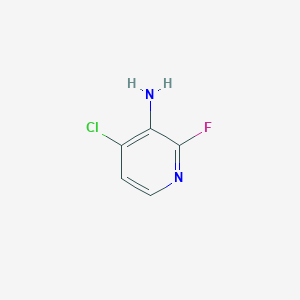4-Chloro-2-fluoropyridin-3-amine
CAS No.:
Cat. No.: VC17813543
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H4ClFN2 |
|---|---|
| Molecular Weight | 146.55 g/mol |
| IUPAC Name | 4-chloro-2-fluoropyridin-3-amine |
| Standard InChI | InChI=1S/C5H4ClFN2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
| Standard InChI Key | RPZGLTCCQINGGI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C(=C1Cl)N)F |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-3-fluoropyridin-4-amine is a heteroaromatic compound with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . Its IUPAC name reflects the positions of substituents on the pyridine ring: a chlorine atom at position 2, a fluorine atom at position 3, and an amine group at position 4. The canonical SMILES representation NC₁=C(F)C(Cl)=NC=C₁ confirms this arrangement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1227577-03-8 | |
| Molecular Formula | C₅H₄ClFN₂ | |
| Molecular Weight | 146.55 g/mol | |
| Purity | ≥95% | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
The compound’s structure confers unique electronic properties due to the electron-withdrawing effects of chlorine and fluorine, which polarize the aromatic ring and enhance reactivity at the amine site.
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
The most validated synthesis route involves deprotection of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate using trifluoroacetic acid (TFA) in dichloromethane (DCM) .
Procedure:
-
Deprotection: TFA (5 mL) is added to a solution of tert-butyl carbamate (1.9 g, 7.7 mmol) in DCM (10 mL) and stirred at 20°C for 5 hours .
-
Purification: The mixture is concentrated under reduced pressure, and the residue is purified via column chromatography (NH₂ cartridge, 0–10% methanol in DCM) to yield the title compound as a beige solid (0.96 g, 94% yield) .
Key Reaction Conditions:
-
Temperature: Ambient (20°C)
-
Solvent: Dichloromethane
-
Catalyst: None required
Characterization Data:
Industrial Production
Industrial methods prioritize scalability and cost-efficiency, often employing continuous flow reactors to optimize residence time and solvent use. While specific protocols are proprietary, the core deprotection strategy remains consistent, with yields exceeding 90% under optimized conditions .
Applications in Pharmaceutical Research
Role in Drug Discovery
This compound serves as a key intermediate in synthesizing TGF-β inhibitors and thrombin antagonists, which are critical for modulating cell proliferation and coagulation pathways. For example:
-
TGF-β Inhibitors: Used in fibrotic disease therapeutics to block aberrant signaling pathways.
-
Thrombin Inhibitors: Applied in anticoagulant therapies to prevent thrombotic events.
Mechanistic Insights
Comparative Analysis with Structural Analogs
Table 2: Comparison with Halogenated Pyridine Derivatives
| Compound | Substituents | Key Applications |
|---|---|---|
| 2-Chloro-3-fluoropyridin-4-amine | Cl (C2), F (C3), NH₂ (C4) | TGF-β/thrombin inhibition |
| 2-Chloro-4-fluoropyridin-3-amine | Cl (C2), F (C4), NH₂ (C3) | Limited reported uses |
| 3-Chloro-2-fluoropyridin-4-amine | Cl (C3), F (C2), NH₂ (C4) | Not well characterized |
The positional isomerism profoundly affects biological activity; the 2-chloro-3-fluoro configuration optimizes steric and electronic interactions with target enzymes.
Future Directions and Research Gaps
-
Pharmacokinetic Studies: Systematic evaluation of bioavailability and metabolic stability in preclinical models.
-
Target Optimization: Structure-activity relationship (SAR) studies to refine inhibitor selectivity.
-
Green Chemistry: Developing solvent-free or catalytic methods to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume